2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride
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Overview
Description
2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride is a heterocyclic compound that features both azetidine and thiadiazole rings. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other bioactive molecules. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production often employs scalable and efficient synthetic routes. For instance, the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition is a preferred method due to its high yield and simplicity . The use of environmentally friendly catalysts and reagents is also emphasized to minimize by-products and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits significant biological activities, including antibacterial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, altering their activity. The thiadiazole moiety can participate in redox reactions, influencing cellular processes . These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Azetidine: Known for its use in pharmaceuticals and bioactive molecules.
Thiadiazole: Exhibits a wide range of biological activities and is used in drug development.
Pyrrolidine: Another four-membered ring compound with significant biological activities.
Piperidine: A six-membered ring compound used in various pharmaceuticals.
Uniqueness
2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride is unique due to the combination of azetidine and thiadiazole rings, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S.ClH/c1-4(2-6-1)5-8-7-3-9-5;/h3-4,6H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTLYQNZISVOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NN=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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